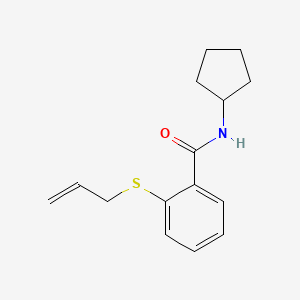

2-(allylthio)-N-cyclopentylbenzamide

Description

2-(Allylthio)-N-cyclopentylbenzamide is a benzamide derivative characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at the 2-position of the benzamide core and a cyclopentyl group attached to the amide nitrogen.

The following analysis is based on structurally related compounds, such as 2-(N-allylsulfamoyl)-N-propylbenzamide and other allylthio-substituted derivatives.

Properties

IUPAC Name |

N-cyclopentyl-2-prop-2-enylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NOS/c1-2-11-18-14-10-6-5-9-13(14)15(17)16-12-7-3-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDMTLFGBCOUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(N-Allylsulfamoyl)-N-propylbenzamide

This compound (Figure 1a) shares structural similarities with the target molecule but differs in two key aspects:

Sulfamoyl vs. Thioether Group : The sulfamoyl (-SO₂-NH₂) group at the 2-position introduces hydrogen-bonding capacity and polarity, unlike the allylthio (-S-CH₂-CH=CH₂) group, which is more lipophilic and less electronegative .

N-Substituent : The cyclopentyl group in the target compound is bulkier and more rigid than the linear propyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide. This may affect molecular packing, solubility, and interactions with biological targets .

Key Findings from 2-(N-Allylsulfamoyl)-N-propylbenzamide Studies

- Synthesis: Prepared via nucleophilic substitution, followed by crystallization in methanol. Structural confirmation via X-ray diffraction revealed intermolecular N-H···O hydrogen bonds stabilizing the crystal lattice .

- Computational Analysis : Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) showed a HOMO-LUMO energy gap of 4.82 eV, indicating moderate reactivity. The allyl group exhibited partial conjugation with the benzamide core .

- Spectroscopy : IR spectra showed C=O stretching at 1675 cm⁻¹, while ¹H NMR confirmed allyl proton resonances at δ 5.8–5.2 ppm .

Allylthio-Substituted Naphthaquinone Derivatives

Compounds such as 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (Figure 1b) highlight the role of the allylthio group in redox-active systems:

- Biological Activity: Allylthio-substituted naphthaquinones exhibit antitumor and antimicrobial properties, attributed to the redox cycling of the quinone core and the allylthio group’s ability to act as a leaving group .

- Synthetic Route: Synthesized via nucleophilic substitution of chloro-naphthaquinones with allyl mercaptan. Purification by column chromatography yielded products with >90% purity .

2-(Allylthio)pyrazine Derivatives

- Hepatoprotective Effects: Inhibits cytochrome P450 2E1 (CYP2E1), reducing acetaminophen-induced hepatotoxicity in rat models .

- Metabolic Stability : The allylthio group enhances metabolic resistance compared to methylthio analogs, as shown in pharmacokinetic studies .

Structural and Functional Implications

Impact of Substituents

Key Differences

- Synthetic Complexity: Introducing the allylthio group may require milder conditions than sulfonamide formation, as seen in naphthaquinone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.